[1,1'-联苯]-4-基(4-(3-(4-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[1,1’-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a biphenyl group, a fluorophenyl group, a triazolopyrimidine group, and a piperazine group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several ring structures and functional groups. It includes a biphenyl group, a fluorophenyl group, a triazolopyrimidine group, and a piperazine group . The exact structure would need to be determined through techniques such as NMR spectroscopy .科学研究应用
合成和化学性质
- 一项研究开发了一种单锅偶极环加成反应/Cope消除序列,以获得含有合成挑战手性中心的新型 P2X7 拮抗剂,展示了与 [1,1'-联苯]-4-基衍生物相关的化合物的合成和临床前分析 (Chrovian 等,2018)。
- 另一项研究合成并评估了一系列双环 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物,突出了类似化合物在药物化学中的重要性 (Watanabe 等,1992)。
药理应用
- 2009 年的一项研究合成了系列 4-取代脯氨酸酰胺,包括类似于 [1,1'-联苯]-4-基衍生物的化合物,作为二肽基肽酶 IV 的抑制剂,用于治疗 2 型糖尿病 (Ammirati 等,2009)。
- 另一项研究考察了二肽基肽酶 IV 抑制剂在大鼠、狗和人类中的分布,展示了与 [1,1'-联苯]-4-基衍生物结构相关的化合物的代谢途径和消除过程 (Sharma 等,2012)。
潜在治疗应用
- 对一系列 1,2,4-三唑并[1,5-α]嘧啶的研究揭示了具有潜在降压特性的化合物,表明结构相关化合物具有治疗潜力 (Bayomi 等,1999)。
- 一项关于取代 (1-(苄基)-1H-1,2,3-三唑-4-基)(哌嗪-1-基)甲酮衍生物的研究评估了它们的体外细胞毒活性,表明类似化合物在癌症治疗中的潜力 (Manasa 等,2020)。
未来方向
作用机制
Target of Action
Compounds with similar structures, such as triazoloquinazolines and pyrazolo[3,4-d]pyrimidines, have been reported to inhibitPCAF (P300/CBP-associated factor) and CDK2 (Cyclin-dependent kinase 2) , respectively. These proteins play crucial roles in cellular processes such as transcription and cell cycle regulation.
Mode of Action
Similar compounds have been shown to bind to their targets and inhibit their activity . For instance, triazoloquinazolines have been reported to bind to the bromodomain of PCAF, inhibiting its histone acetyltransferase activity . Similarly, pyrazolo[3,4-d]pyrimidines have been shown to inhibit CDK2, a key regulator of cell cycle progression .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related totranscription regulation (through PCAF inhibition) and cell cycle progression (through CDK2 inhibition) .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . For instance, triazoloquinazolines and pyrazolo[3,4-d]pyrimidines have been shown to inhibit the growth of cancer cells, potentially through the induction of apoptosis .
属性
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN7O/c28-22-10-12-23(13-11-22)35-26-24(31-32-35)25(29-18-30-26)33-14-16-34(17-15-33)27(36)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICXICPLDGWEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。